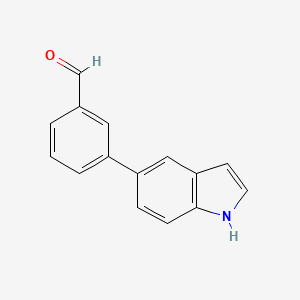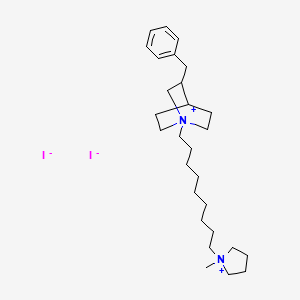
2-Aminopyridine-5-boronic acid pinacol ester hydrochloride
Descripción general
Descripción
2-Aminopyridine-5-boronic acid pinacol ester hydrochloride is a chemical compound with the molecular formula C11H17BN2O2·HCl. It is a derivative of boronic acid and is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mecanismo De Acción
Target of Action
It’s known that this compound can be used as a building block in the synthesis of diverse compound libraries , suggesting its potential to interact with various biological targets.
Mode of Action
It’s known to be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines . This suggests that the compound may interact with its targets through a coupling process, leading to the formation of new compounds.
Biochemical Pathways
Given its role in the synthesis of amino substituted imidazopyridines , it’s likely that it may affect pathways related to these compounds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution
Result of Action
Its role in the synthesis of amino substituted imidazopyridines suggests that it may contribute to the biological activities of these compounds.
Action Environment
It’s known that the compound is stable under inert atmosphere and should be stored in a dark place, under -20°c , indicating that temperature and light exposure may affect its stability.
Análisis Bioquímico
Biochemical Properties
It is known to be involved in the formation of amino substituted imidazopyridines
Molecular Mechanism
The molecular mechanism of action of 2-Aminopyridine-5-boronic acid pinacol ester hydrochloride is not well defined. It is known to participate in a microwave-assisted, four-component coupling process leading to the formation of amino substituted imidazopyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminopyridine-5-boronic acid pinacol ester hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-aminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and speed of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminopyridine-5-boronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the boronic acid group.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2-Aminopyridine-5-boronic acid pinacol ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of inhibitors for enzymes such as phosphoinositide 3-kinases (PI3K).
Industry: Used in the production of materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine-5-boronic acid pinacol ester: Similar in structure but without the hydrochloride group.
2-Aminopyrimidine-5-boronic acid pinacol ester: Another boronic acid derivative used in similar coupling reactions.
Uniqueness
2-Aminopyridine-5-boronic acid pinacol ester hydrochloride is unique due to its specific structure, which allows for efficient coupling reactions and the formation of biaryl compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain synthetic applications .
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2.ClH/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8;/h5-7H,1-4H3,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMQTQCFUZZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid](/img/structure/B3349207.png)






![Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)-](/img/structure/B3349257.png)



![4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide](/img/structure/B3349288.png)
